molecular formula C11H18O3 B14473482 3-Hexyl-3-methyloxolane-2,5-dione CAS No. 65306-94-7

3-Hexyl-3-methyloxolane-2,5-dione

Cat. No.: B14473482
CAS No.: 65306-94-7
M. Wt: 198.26 g/mol
InChI Key: LDKFAOWXYJUSBR-UHFFFAOYSA-N
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Description

3-Hexyl-3-methyloxolane-2,5-dione is an organic compound with the molecular formula C₁₁H₁₈O₃ It is a derivative of oxolane, characterized by the presence of hexyl and methyl groups attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-3-methyloxolane-2,5-dione typically involves the reaction of hexyl and methyl-substituted precursors with oxolane-2,5-dione. One common method is the reaction of hexyl bromide with methyl oxolane-2,5-dione in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-3-methyloxolane-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The hexyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated oxolane derivatives.

    Substitution: Halogenated oxolane derivatives.

Scientific Research Applications

3-Hexyl-3-methyloxolane-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hexyl-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-3-methyloxolane-2,5-dione: Similar structure but with a cyclohexyl group instead of a hexyl group.

    3-Methyloxolane-2,5-dione: Lacks the hexyl group, making it less hydrophobic.

Uniqueness

3-Hexyl-3-methyloxolane-2,5-dione is unique due to the presence of both hexyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

65306-94-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

3-hexyl-3-methyloxolane-2,5-dione

InChI

InChI=1S/C11H18O3/c1-3-4-5-6-7-11(2)8-9(12)14-10(11)13/h3-8H2,1-2H3

InChI Key

LDKFAOWXYJUSBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CC(=O)OC1=O)C

Origin of Product

United States

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